molecular formula C15H18FNO5S B2989221 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide CAS No. 1421512-45-9

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2989221
CAS No.: 1421512-45-9
M. Wt: 343.37
InChI Key: JYXKIPZJTHQJAV-UHFFFAOYSA-N
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Description

5-Fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a high-purity chemical compound supplied for non-human research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Chemical Profile: This compound has the CAS Number 1421512-45-9 and a molecular weight of 343.37. Its molecular formula is C 15 H 18 FNO 5 S . Research Significance: This molecule is a fluorinated sulfonamide, a class of compounds with significant importance in medicinal chemistry research. The incorporation of a fluorine atom into organic molecules is a well-established strategy in drug discovery, as it can profoundly alter a compound's physicochemical properties. Fluorination often enhances metabolic stability, improves lipophilicity, and increases bioavailability, which are critical parameters for the development of bioactive molecules . Furthermore, the sulfonamide functional group is a common pharmacophore found in many therapeutic agents, contributing to a wide range of biological activities. Researchers are exploring such fluorinated heterocyclic compounds for various therapeutic applications, including potential antiviral and anti-inflammatory activities, as well as enzymatic inhibition . The specific structural features of this compound, including its furan and methoxyethyl groups, make it a valuable scaffold for constructing more complex molecules and for investigating structure-activity relationships in various biochemical assays.

Properties

IUPAC Name

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S/c1-20-8-6-17(10-12-5-7-22-11-12)23(18,19)15-9-13(16)3-4-14(15)21-2/h3-5,7,9,11H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXKIPZJTHQJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of furan-3-ylmethylamine, which is then reacted with 2-methoxyethylamine. The final product can be synthesized by coupling an intermediate with appropriate acyl chlorides under controlled conditions, often utilizing bases like triethylamine to facilitate the reaction.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the furan ring and sulfonamide group may modulate enzyme activity, potentially leading to antimicrobial and anti-inflammatory effects. The methoxyethyl substituent enhances solubility and bioavailability, which are critical for therapeutic efficacy .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, sulfonamide derivatives have been shown to inhibit bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Case Studies

  • In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that the compound exhibits cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent. The IC50 values varied depending on the cell line, highlighting its selective toxicity .
  • Animal Models : In vivo studies using murine models showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of immune responses .

Data Table: Biological Activity Overview

Activity Type Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthCompetitive inhibition of dihydropteroate synthase
Anti-inflammatoryReduced cytokine productionInhibition of NF-kB signaling
Cytotoxicity in cancerSelective cell deathInduction of apoptosis

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities with analogs from the evidence:

Compound Name Molecular Formula Substituents Biological Activity Key References
Target Compound : 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide C₁₆H₁₉FN₂O₅S - 5-F
- 2-OCH₃
- N-(furan-3-ylmethyl)
- N-(2-methoxyethyl)
Not reported (predicted: antimicrobial/anticancer based on analogs) N/A
5-Cinnamoyl-2-methoxy-N-(pyridin-3-yl)benzenesulfonamide (16a) C₂₁H₁₈N₂O₄S - 5-Cinnamoyl
- 2-OCH₃
- N-(pyridin-3-yl)
Anticancer (in vitro)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S - 5-Cl
- 2-OCH₃
- N-H (unsubstituted)
Herbicidal, anti-convulsant
5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide C₁₃H₁₄ClNO₅S - 5-Cl
- 2-OCH₃
- N-(2-(furan-3-yl)-2-hydroxyethyl)
Not reported (structural similarity suggests antimicrobial potential)
5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide C₂₃H₂₃FN₄O₂S - 5-F
- Spiro thiazolidine ring
- Indole core
Anti-tubercular, antiviral

Key Observations

Substituent Effects :

  • Fluoro vs. Chloro : The target compound’s 5-fluoro substituent may improve metabolic stability compared to chloro analogs (e.g., ), as fluorine’s electronegativity enhances C–F bond strength and reduces oxidative degradation .
  • Methoxy Positioning : The 2-methoxy group is conserved across several analogs (e.g., ), suggesting its role in modulating electronic properties and binding interactions.

N-Substituent Diversity: The target’s dual N-substituents (furan-3-ylmethyl and 2-methoxyethyl) are unique among the compared compounds. This design may enhance solubility and target selectivity compared to mono-substituted analogs like 16a (pyridinyl) or N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (unsubstituted sulfonamide) .

Biological Activity Trends: Compounds with spiro or heterocyclic cores (e.g., ) show pronounced anti-infective activity, whereas cinnamoyl-substituted derivatives (e.g., 16a) exhibit anticancer properties . The target’s bioactivity remains speculative but could align with these trends depending on substituent interactions.

Synthetic Routes: Analogs like 16a are synthesized via chalcone-aldehyde condensations in ethanol , while spiro-thiazolidine derivatives require reflux conditions with hydrazine intermediates . The target compound likely follows a similar sulfonamide alkylation/arylation pathway.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, sulfonamide formation can be achieved by reacting a benzenesulfonyl chloride intermediate with furan-3-ylmethylamine and 2-methoxyethylamine. A common approach uses carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOAt) in dichloromethane at 0°C, followed by column chromatography purification (e.g., silica gel with ethyl acetate/hexane gradients) . Solvent choice and reaction temperature are critical for minimizing byproducts.

Q. How is the structural characterization of this compound performed in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to confirm substituent positions and verify regioselectivity. For instance, the methoxy groups (δ3.33.5\delta \sim 3.3–3.5 ppm) and furan protons (δ6.57.5\delta \sim 6.5–7.5 ppm) provide distinct signals .
  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are employed for crystal structure determination. Hydrogen bonding patterns between sulfonamide groups and solvent molecules can reveal packing interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., ESI-HRMS) confirms molecular formula integrity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the potential biological activity of this sulfonamide derivative?

  • Methodological Answer :

  • Target Identification : Prioritize targets where sulfonamides are known inhibitors, such as NLRP3 inflammasome (via IL-1β secretion assays) or viral enzymes (e.g., HIV-1 Vif inhibition) .
  • In Vitro Assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays to measure IC50_{50} values. For example, competitive binding assays with fluorogenic substrates can quantify inhibition kinetics.
  • Cell-Based Models : Test cytotoxicity and efficacy in relevant cell lines (e.g., THP-1 macrophages for NLRP3 studies). Dose-response curves and Western blotting for downstream biomarkers (e.g., caspase-1 cleavage) validate target engagement .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Validation : Combine biochemical assays (e.g., SPR for binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess if discrepancies arise from differential metabolism.
  • Molecular Dynamics (MD) Simulations : Investigate binding mode variations in different environments (e.g., membrane-bound vs. soluble targets). Tools like GROMACS or AMBER can model sulfonamide-protein interactions under varying pH or co-solvent conditions .

Q. How can computational chemistry be integrated into the study of this compound's structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like NLRP3 or BET proteins. Focus on interactions between the sulfonamide group and catalytic residues (e.g., hydrogen bonds with Lys/Arg) .
  • QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and electrostatic potential maps. Validate with leave-one-out cross-validation to prioritize analogs for synthesis.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., replacing methoxy with ethoxy groups) to guide synthetic efforts .

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